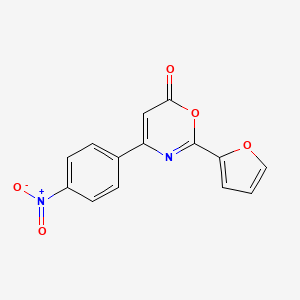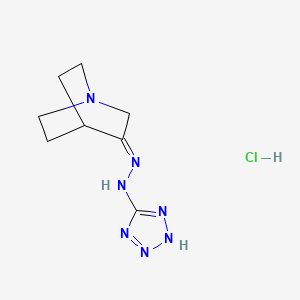
quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative of quinuclidin-3-one, which is a bicyclic heterocycle that has been widely used in the synthesis of various biologically active compounds. The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a crucial step in the development of new pharmaceuticals, as well as in the study of the mechanisms of action of various drugs.
作用機序
The mechanism of action of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with various receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been shown to exhibit a range of biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and it has also been shown to exhibit antiviral activity against various viruses. In addition, it has been shown to exhibit anti-inflammatory activity and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
将来の方向性
There are several future directions for research on quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride. One area of research is the development of new pharmaceuticals based on this compound, which could be used to treat a range of diseases. Another area of research is the study of the mechanisms of action of this compound, which could lead to a better understanding of various biological processes. Additionally, further studies are needed to explore the potential applications of this compound in various fields, including agriculture and environmental science.
合成法
The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a multi-step process that involves the reaction of quinuclidin-3-one with hydrazine hydrate to form quinuclidin-3-one hydrazone. The hydrazone is then reacted with sodium azide to form the corresponding tetrazole derivative, which is then converted to the hydrochloride salt by reaction with hydrochloric acid. The synthesis of this compound has been optimized to achieve high yields and purity, and various methods have been developed to improve the efficiency of the process.
科学的研究の応用
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-3-15-4-2-6(1)7(5-15)9-10-8-11-13-14-12-8;/h6H,1-5H2,(H2,10,11,12,13,14);1H/b9-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVQENBLFFXSN-VILQZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC3=NNN=N3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC3=NNN=N3)/C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)

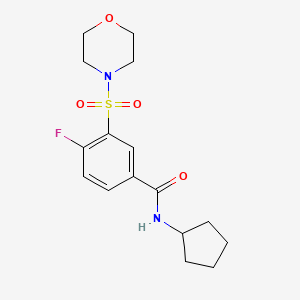

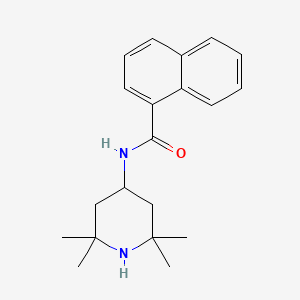
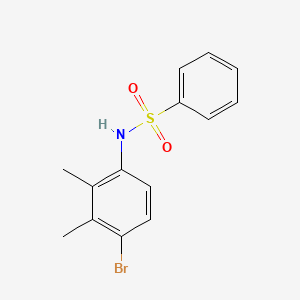
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
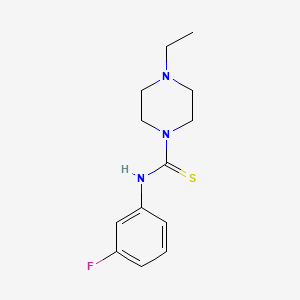
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
